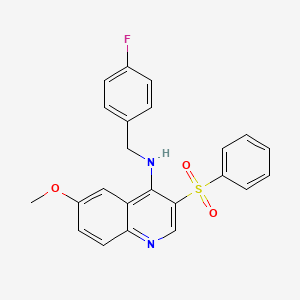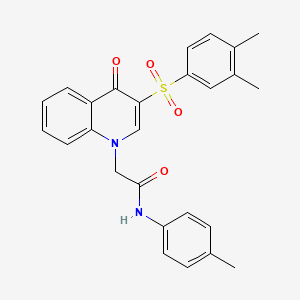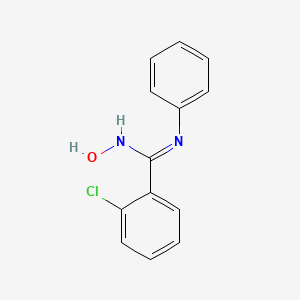
2-chloro-N'-hydroxy-N-phenylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide” is a chemical compound with the molecular formula C13H11ClN2O . It has an average mass of 246.692 Da and a monoisotopic mass of 246.055984 Da .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of chlorobenzenesulfonyl chloride and N-phenyl-N’-phenylurea in the presence of a base . The resulting compound is then subjected to a reaction with ammonium acetate to yield the final product .Molecular Structure Analysis
The molecular structure of “2-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide” can be analyzed using tools such as FTIR, 1H-NMR, 13C-NMR, and MS . These tools are used to identify and characterize the synthesized compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide” can be inferred from its molecular formula C13H11ClN2O . It has an average mass of 246.692 Da and a monoisotopic mass of 246.055984 Da .Applications De Recherche Scientifique
Antibacterial Applications
Research has shown that derivatives of 2-chloro-N'-hydroxy-N-phenylbenzenecarboximidamide, such as 4-phenyldiazenyl 2-(phenylimino methyl) phenols, have been synthesized and evaluated for their antibacterial activity. These compounds have shown considerable inhibition against various human pathogens, including B. anthracis, E. coli, S. aureus, S. typhimurium, and P. aeruginosa, indicating their potential as antibacterial agents (Halve et al., 2009).
Synthesis of Aromatic Compounds
Another application involves the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and related phthalocyanines from 4,5-dichloro-1,2-dicyanobenzene, showcasing the utility of chlorinated derivatives in synthesizing complex aromatic compounds with potential applications in dyes and pigments (Wöhrle et al., 1993).
Material Science: Polymers and Coatings
Significant research has been conducted on synthesizing polyamides and polyimides based on diamines derived from chlorinated precursors. These materials have shown excellent properties such as high glass transition temperatures and stability, making them suitable for use in advanced materials, coatings, and films (Yang & Lin, 1995).
Corrosion Inhibition
Derivatives of 2-chloro-N'-hydroxy-N-phenylbenzenecarboximidamide have also been studied for their effectiveness as corrosion inhibitors. Benzimidazole derivatives, sharing structural similarities, have been evaluated for their inhibitory action against the corrosion of iron in acidic solutions, indicating the potential of chlorinated compounds in protective coatings (Khaled, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-hydroxy-N'-phenylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-9-5-4-8-11(12)13(16-17)15-10-6-2-1-3-7-10/h1-9,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIGKOROQYZOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=C2Cl)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


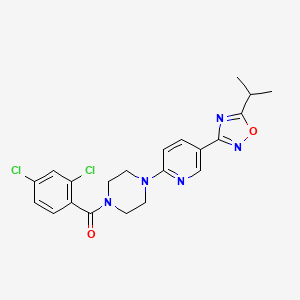
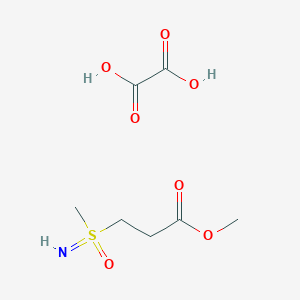
![N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2769368.png)
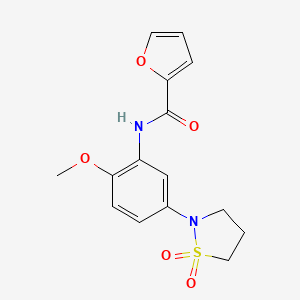
![N-(3-(methylthio)phenyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2769371.png)
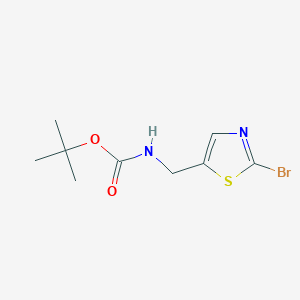

![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2769374.png)
![4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2769378.png)
